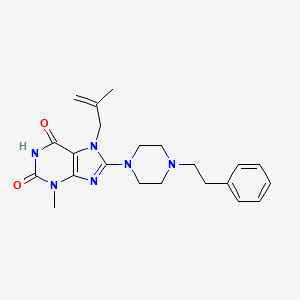

3-methyl-7-(2-methylallyl)-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by substitutions at positions 3, 7, and 8 of the purine core. The 8-(4-phenethylpiperazin-1-yl) group is a key pharmacophoric element, likely influencing receptor binding and solubility due to its aromatic and basic nitrogen-containing structure .

Properties

IUPAC Name |

3-methyl-7-(2-methylprop-2-enyl)-8-[4-(2-phenylethyl)piperazin-1-yl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-16(2)15-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-13-11-26(12-14-27)10-9-17-7-5-4-6-8-17/h4-8H,1,9-15H2,2-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSPVPANLPPWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CCC4=CC=CC=C4)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-7-(2-methylallyl)-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 878430-82-1, is a synthetic compound belonging to the purine class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and therapeutic implications.

- Molecular Formula : C22H28N6O2

- Molecular Weight : 408.4967 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets. The compound is believed to modulate several pathways:

- Receptor Binding : It exhibits affinity for certain neurotransmitter receptors, particularly serotonin and dopamine receptors, which may contribute to its psychoactive effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could mitigate oxidative stress in cells.

Antidepressant Effects

Research indicates that compounds similar to this purine derivative have demonstrated antidepressant-like effects in animal models. The modulation of serotonin receptors is a key mechanism through which these effects are mediated.

Anticancer Potential

Studies have shown that purine derivatives can exhibit cytotoxic activities against various cancer cell lines. The specific mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor cell proliferation.

Neuroprotective Properties

The neuroprotective effects observed in some studies suggest that this compound may help in conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference Studies |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | , |

| Anticancer | Apoptosis induction | , |

| Neuroprotective | Reducing oxidative stress |

Case Studies

- Antidepressant Study : In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was linked to increased serotonin levels in the brain.

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.

- Neuroprotection in Models of Alzheimer's Disease : Experimental models indicated that treatment with the compound led to decreased levels of inflammatory markers and improved cognitive function metrics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 8

a. Piperazine vs. Piperidine Derivatives

- This structural difference may explain Linagliptin's selectivity for DPP-4 inhibition, whereas the target compound’s phenethylpiperazine could favor interactions with other targets (e.g., kinases or GPCRs) .

b. Acylated Piperazine Derivatives

- Compound 34: 8-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione () The cyclopropanecarbonyl group introduces a lipophilic, electron-withdrawing moiety.

Substituent Variations at Position 7

a. Alkyl vs. Aryl Groups

Substituent Variations at Position 1

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.